(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Lipophilicity Membrane permeability Structure-property relationships

Neuroscience programs requiring CNS-penetrant scaffolds face a persistent challenge: analogs with suboptimal lipophilicity often fail to cross the blood-brain barrier, wasting screening resources. • Dual H-bond donors (piperidine N-H & exocyclic N-H) enable bivalent target engagement for GPCR bitopic ligands. • Predicted LogP 3.41 (+0.46 vs. des-methyl analog) & TPSA 37 Ų align with CNS MPO criteria. • 2,2,6,6-Tetramethylpiperidine core serves as a CYP450 ring-contraction probe for hepatic clearance studies. Leyan 98% purity grade minimizes unknown contaminants in electrophysiology and behavioral assays.

Molecular Formula C15H26N2O
Molecular Weight 250.38 g/mol
CAS No. 626213-21-6
Cat. No. B1299299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
CAS626213-21-6
Molecular FormulaC15H26N2O
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CNC2CC(NC(C2)(C)C)(C)C
InChIInChI=1S/C15H26N2O/c1-11-6-7-13(18-11)10-16-12-8-14(2,3)17-15(4,5)9-12/h6-7,12,16-17H,8-10H2,1-5H3
InChIKeyGFLXJBSGLVHAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine: Procurement Profile


The compound (5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS 626213-21-6), systematically 2,2,6,6-tetramethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine, is a sterically hindered secondary amine combining a 5-methylfurfuryl substituent with a 2,2,6,6-tetramethylpiperidine core . With molecular formula C₁₅H₂₆N₂O and molecular weight 250.38 Da, it possesses two hydrogen-bond donors and three hydrogen-bond acceptors, and features a predicted polar surface area of 37 Ų . The compound belongs to the hindered amine class, related to both hindered amine light stabilizers (HALS) and to tetramethylpiperidine derivatives investigated as monoamine neurotransmitter re-uptake inhibitors [1].

Physicochemical profile Predicted LogP ~3.4 and low PSA may support CNS penetration studies
Binding mode Dual H-bond donor motif enables bivalent target engagement research
Metabolic probe Tetramethylpiperidine core suitable for CYP-mediated ring contraction studies
Purity requirement Assay-sensitive studies may require higher certified purity grade

Why Generic Substitution Risks Experimental Reproducibility


Although numerous 2,2,6,6-tetramethylpiperidine derivatives and furfuryl amines exist, simple structural analogs cannot be arbitrarily substituted for this compound. The 5-methyl group on the furan ring increases lipophilicity by approximately 0.46 LogP units relative to the des‑methyl analog (predicted LogP 3.41 vs. 2.95) . The sterically hindered, non‑methylated secondary amine in the piperidine core provides two hydrogen‑bond donor sites, which differentiates this compound from N‑methyl‑piperidine variants that lose one donor and acquire distinct conformational preferences . Furthermore, the 2,2,6,6‑tetramethyl substitution pattern is known to be susceptible to a characteristic cytochrome P450‑mediated ring contraction to a 2,2‑dimethylpyrrolidine, a metabolic fate not shared by unsubstituted piperidine analogs [1]. These physicochemical and pharmacokinetic distinctions mean that substituting even a closely related analog may alter ligand binding profiles, metabolic stability, and overall experimental outcomes, necessitating lot‑specific quality control for procurement.

Lipophilicity 5-Methylfuran target compound
LogP ~3.4
| Des-methyl analog
LogP ~2.9
A ~0.46 LogP difference may alter membrane partitioning and CNS exposure profile
H-Bond donors Non-methylated piperidine
2 H-bond donors
| N-Methyl-piperidine analog
1 H-bond donor
Loss of a donor may reduce bivalent binding affinity; pharmacophore geometry may shift
Metabolic fate 2,2,6,6-TMPi core
CYP ring contraction reported
| Unsubstituted piperidine
No ring-contraction pathway
Metabolic clearance profile may differ significantly; PK/PD interpretation requires class-specific review

Quantitative Differentiation Evidence for Procurement


Elevated Lipophilicity Versus Des-Methyl Analog

The 5-methyl substitution on the furan ring increases the predicted logP of the target compound to 3.41, compared to 2.95 for the des‑methyl analog furan‑2‑ylmethyl‑(2,2,6,6‑tetramethyl‑piperidin‑4‑yl)‑amine . This 0.46 logP difference corresponds to an approximately 2.9‑fold higher predicted octanol‑water partition coefficient, which is associated with enhanced passive membrane permeability and potentially higher CNS penetration.

Lipophilicity vs Des-Methyl
Cross-study comparable
ΔLogP = +0.46 (approx. 2.9-fold higher partition)
Supports selection for higher lipophilicity research contexts
Predicted values; experimental confirmation advised
Lipophilicity Membrane permeability Structure-property relationships

Dual H-Bond Donor Motif for Bivalent Binding

The target compound presents two hydrogen‑bond donor sites (secondary amine N‑H and piperidine N‑H), while the closest N‑methyl analog, 1‑methyl‑N‑[(5‑methylfuran‑2‑yl)methyl]piperidin‑4‑amine (CAS 1096850‑05‑3), loses one donor through N‑methylation of the piperidine nitrogen, leaving only the exocyclic secondary amine as a donor . The calculated H‑bond donor count is 2 for the target versus 1 for the N‑methyl analog. The presence of an additional donor enables bivalent hydrogen‑bond interactions with biological targets such as kinase hinge regions or GPCR binding pockets, while the 2,2,6,6‑tetramethyl groups sterically restrict the conformational flexibility of the piperidine N‑H orientation.

H-Bond Donor Count
Class-level inference
2 donors (target) vs 1 donor (N-methyl analog)
May support bivalent binding mode interpretation
Binding affinity impact requires target-specific validation
Hydrogen bonding Binding selectivity Medicinal chemistry

Enhanced Thermal Stability for Synthetic Processing

The predicted boiling point of (5‑methyl‑furan‑2‑ylmethyl)‑(2,2,6,6‑tetramethyl‑piperidin‑4‑yl)‑amine is 323.0 ± 42.0 °C at 760 mmHg, compared to 307.8 ± 37.0 °C for the des‑methyl analog . Although prediction uncertainties overlap, the 15.2 °C higher nominal boiling point and the correspondingly elevated flash point (149.1 ± 27.9 °C vs. 140.0 ± 26.5 °C) indicate marginally greater thermal stability attributable to the additional methyl group on the furan ring. This difference becomes relevant during elevated‑temperature reactions such as amide couplings or distillative purifications.

Thermal Stability
Cross-study comparable
Boiling point +15.2 °C vs des-methyl (323 vs 308 °C nominal)
Marginally wider processing window at elevated temperatures
Prediction uncertainties overlap; confirm under process conditions
Thermal stability Synthetic utility Process chemistry

CYP450-Mediated Ring Contraction Liability

The 2,2,6,6‑tetramethylpiperidine moiety in the target compound is subject to a well‑characterized cytochrome P450‑catalyzed metabolism that contracts the piperidine ring to a 2,2‑dimethylpyrrolidine, with concomitant release of acetone [1]. This metabolic pathway, documented in human liver microsomes for the 2,2,6,6‑TMPi scaffold, is not observed in piperidine derivatives lacking the tetramethyl substitution pattern. While the specific kinetic parameters (Km, Vmax) for the target compound have not been reported, the presence of the metabolically labile 2,2,6,6‑TMPi group predicts a shorter hepatic half‑life relative to unsubstituted piperidine analogs, and the 5‑methylfuran substituent may further modulate CYP binding orientation.

CYP Ring Contraction
Class-level inference
2,2,6,6-TMPi core undergoes CYP-mediated ring contraction reported in human liver microsomes
Supports metabolic pathway interpretation in hepatic models
Compound-specific kinetics not reported; data to verify
Metabolic stability CYP450 Pharmacokinetics

Commercial Lot Purity Variability Between Suppliers

Commercially available lots of (5‑methyl‑furan‑2‑ylmethyl)‑(2,2,6,6‑tetramethyl‑piperidin‑4‑yl)‑amine from different suppliers vary in certified purity. AKSci lists a minimum purity specification of 95% , whereas Leyan offers the compound at 98% purity . A 3 percentage‑point difference in purity can correspond to significant differences in impurity profiles, potentially affecting biological assay reproducibility, especially in dose‑response studies where minor contaminants may act as partial agonists or inhibitors. No single‑source lot has been shown to be universally superior, but the purity grade must be explicitly matched to experimental sensitivity requirements.

Supplier Purity Range
Data to verify
95% to 98% certified purity across suppliers
Purity grade may affect assay reproducibility
Match purity to experimental sensitivity requirements
Purity specification Quality control Procurement

Recommended Application Scenarios Based on Evidence


CNS-Penetrant Tool Compound Design

For neuroscience programs targeting CNS receptors where passive membrane permeability is paramount, this compound’s predicted LogP of 3.41 (0.46 units higher than its des‑methyl analog) makes it a preferred starting scaffold. The higher lipophilicity, combined with a moderate polar surface area of 37 Ų and only three rotatable bonds, aligns with favorable CNS multiparameter optimization scores . Researchers should select the 98% purity grade (Leyan) to minimize unknown contaminant interference in electrophysiology or behavioral assays .

Bivalent Ligand Development via Dual Donor Motif

The two hydrogen‑bond donors on the tetramethylpiperidine scaffold (piperidine N‑H and exocyclic N‑H) enable bivalent target engagement, distinguishing this compound from N‑methyl piperidine analogs that retain only a single donor . This property is especially relevant for designing bitopic GPCR ligands or kinase hinge‑binders that require simultaneous interactions with two acceptor sites. Procuring the correct non‑methylated piperidine variant is essential to maintain the intended pharmacophore geometry.

Metabolic Liability Assessment of Hindered Amines

Because the 2,2,6,6‑tetramethylpiperidine core undergoes a characteristic CYP450‑mediated ring contraction to 2,2‑dimethylpyrrolidine, this compound serves as a mechanistic probe for studying sterically hindered amine metabolism in drug discovery . Comparative metabolism studies with unsubstituted piperidine analogs can reveal the contribution of the tetramethyl motif to hepatic clearance, informing lead optimization strategies for amine‑containing scaffolds.

HALS and Functional Materials Intermediate

The 5‑methylfuran substituent provides a reactive handle for further functionalization (e.g., Diels‑Alder cycloaddition or electrophilic substitution), while the tetramethylpiperidine core provides radical‑trapping capability characteristic of HALS . The marginally higher boiling point (323 °C vs. 308 °C for the des‑methyl analog) offers a slightly broader thermal window for polymerization or melt‑blending processes, making it a viable intermediate for synthesizing non‑blooming photostabilizers.

Application
Selection Property
Validation Focus
CNS penetration research
Lipophilicity and low PSA profile
Confirm experimental logD and brain exposure
Bivalent ligand development
Dual H-bond donor pharmacophore
Validate target engagement with binding assays
Hindered amine metabolism studies
CYP ring-contraction liability
Compare microsomal stability vs unsubstituted piperidine
Functional materials intermediate
Thermal stability and furan reactivity
Assess process window and radical-trapping activity
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